Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

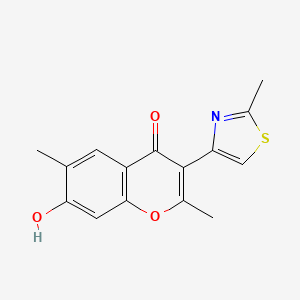

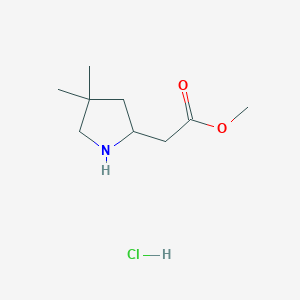

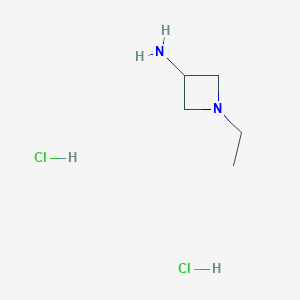

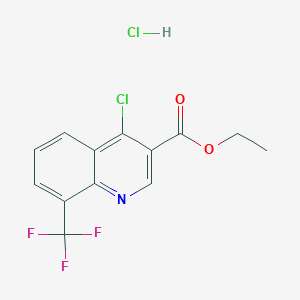

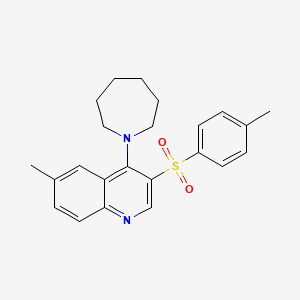

“Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride” is an organic chemical compound with the CAS Number: 2219374-20-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride” is 1S/C9H17NO2.ClH/c1-9(2)5-7(10-6-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Ligand Assessment in Palladium-Catalyzed Allylations

The compound has been explored in the context of palladium-catalyzed allylations. Specifically, ligands similar to Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride have been used to influence the enantioselectivity of the reaction, showcasing the potential of such compounds in synthetic organic chemistry (Stranne & Moberg, 2001).

Synthesis of Radioligands for Dopamine Receptors

In the field of neuropharmacology, compounds with a similar structure have been synthesized as potential radioligands for studying dopamine receptors using positron emission tomography (PET). This highlights the relevance of such compounds in neuroscience research and drug discovery (Matarrese et al., 2000).

Organic Synthesis Education

The compound and its analogs have been used in educational settings to teach organic synthesis. Its synthesis has been integrated into undergraduate chemistry courses to enhance students' research and experimental skills (Min, 2015).

Novel Esterification Techniques

Research has also delved into novel esterification methods using derivatives of Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride. These studies contribute to the development of new synthetic routes in organic chemistry (Sano et al., 2006).

Analysis of Related Substances in Pharmaceuticals

In pharmaceutical analysis, related structures have been identified and quantified in drug formulations, demonstrating the compound's relevance in quality control and regulatory compliance (Zhu Ron, 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(10-6-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPYNTSGJJYUTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CC(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)